![molecular formula C17H18N4O2S B2387694 1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2034209-95-3](/img/structure/B2387694.png)
1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups including a benzoxazole, a thiazole, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The benzoxazole and thiazole rings are aromatic, which means they are planar and stable. The pyrrolidine ring is a secondary amine, which could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The benzoxazole and thiazole rings are aromatic and hence relatively stable, but they can undergo electrophilic substitution reactions. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be solid at room temperature and could have moderate solubility in polar solvents due to the presence of the polar carboxamide group .科学的研究の応用
Synthetic Methodologies and Chemical Interactions
An efficient method for synthesizing substituted derivatives, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, has been developed. These methodologies involve reactions with aromatic aldehydes, aminoquinoline, or aminoisoxazole, highlighting the compound's utility in constructing complex heterocyclic systems (Guleli et al., 2019).
Computational Elucidation and QSAR Studies
Computational studies, including quantitative structure–activity relationship (QSAR) studies, have been conducted to understand the chemical and physical properties of derivatives related to the compound. These studies help predict biological activities and optimize compounds for specific therapeutic targets (Palkar et al., 2017).
Biological Activity Predictions
Novel compounds synthesized from the base chemical structure have been evaluated for their biological activities. For instance, some derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).
Pharmacological Applications
The synthesis of novel compounds bearing this structure has led to the discovery of molecules with significant pharmacological profiles. For example, compounds have been identified with potential anticancer activities through in vitro screenings, suggesting their usefulness in anticancer drug development (Rasal et al., 2020).
Theoretical and Mechanistic Insights
Theoretical calculations and mechanistic studies provide insights into the reactions involving this compound, aiding in the understanding of its chemical behavior and potential for synthesizing novel derivatives with enhanced properties (Kharchenko et al., 2008).
将来の方向性
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-11(2)24-16(18-10)20-15(22)13-7-5-9-21(13)17-19-12-6-3-4-8-14(12)23-17/h3-4,6,8,13H,5,7,9H2,1-2H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVCGOFUWALAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

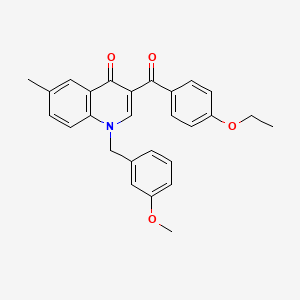

![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)
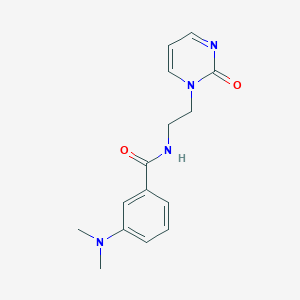
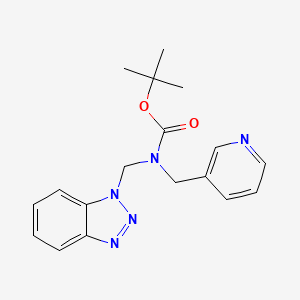
![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)

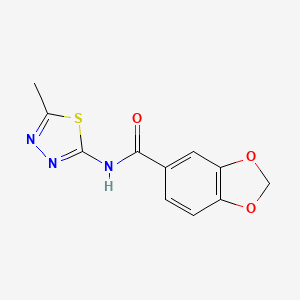
![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)
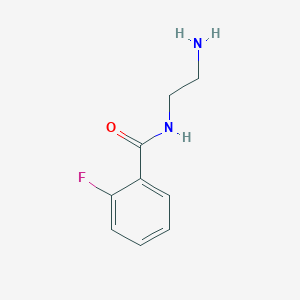
![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)